molecular formula C23H23F2N5O2 B10835946 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

Cat. No.: B10835946
M. Wt: 439.5 g/mol
InChI Key: FFDHOZJDUKYFPJ-UHFFFAOYSA-N
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Description

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one is a complex organic compound with significant potential in pharmaceutical research. It is known for its selective inhibition of tropomyosin receptor kinase (TRK), making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one involves multiple steps:

    Formation of the pyrrolidine ring: Starting with 2,5-difluorobenzaldehyde, the pyrrolidine ring is formed through a series of reactions including condensation and cyclization.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of the pyrrolidine derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the morpholine group: The final step involves the addition of the morpholine group to the prop-2-en-1-one moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Substitution reactions are common, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets.

    Medicine: It is being investigated in clinical trials for its potential to treat cancer by inhibiting TRK.

    Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by selectively inhibiting tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways involved in cell growth and survival, making it effective against certain types of cancer . The molecular targets include TRK receptors, and the pathways involved are primarily related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    AUM-601: Another TRK inhibitor with a similar structure.

    Larotrectinib: A well-known TRK inhibitor used in cancer treatment.

    Entrectinib: Another TRK inhibitor with broader activity against other kinases.

Uniqueness

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one stands out due to its high selectivity for TRK and its potential for fewer side effects compared to other inhibitors. Its unique structure also allows for modifications that can enhance its efficacy and reduce toxicity.

Properties

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

3-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C23H23F2N5O2/c24-17-4-5-19(25)18(14-17)20-2-1-8-29(20)21-7-9-30-23(27-21)16(15-26-30)3-6-22(31)28-10-12-32-13-11-28/h3-7,9,14-15,20H,1-2,8,10-13H2

InChI Key

FFDHOZJDUKYFPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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